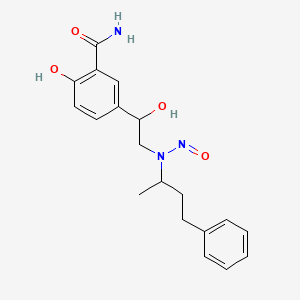

N-Nitroso Labetalol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

2820170-74-7 |

|---|---|

Molecular Formula |

C19H23N3O4 |

Molecular Weight |

357.4 g/mol |

IUPAC Name |

2-hydroxy-5-[1-hydroxy-2-[nitroso(4-phenylbutan-2-yl)amino]ethyl]benzamide |

InChI |

InChI=1S/C19H23N3O4/c1-13(7-8-14-5-3-2-4-6-14)22(21-26)12-18(24)15-9-10-17(23)16(11-15)19(20)25/h2-6,9-11,13,18,23-24H,7-8,12H2,1H3,(H2,20,25) |

InChI Key |

KQZMONDKWBDGEU-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=CC=CC=C1)N(CC(C2=CC(=C(C=C2)O)C(=O)N)O)N=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Formation Mechanism of N-Nitroso Labetalol from Labetalol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation mechanism of N-Nitroso Labetalol, a potential genotoxic impurity, from the active pharmaceutical ingredient (API) Labetalol. Labetalol, a beta-blocker containing a secondary amine moiety, is susceptible to nitrosation in the presence of nitrosating agents. This document details the chemical pathways, reaction kinetics, and influencing factors involved in this transformation. Furthermore, it outlines detailed experimental protocols for the synthesis and analysis of this compound, and presents quantitative data in a structured format. Visual diagrams generated using Graphviz are included to illustrate key mechanisms and workflows, adhering to specified formatting requirements for clarity and accessibility to a scientific audience.

Introduction

Labetalol is a widely prescribed adrenergic receptor blocking agent used in the treatment of hypertension.[1] Its molecular structure incorporates a secondary amine, which makes it susceptible to nitrosation, a chemical process that can lead to the formation of N-nitroso compounds.[2][3] N-nitrosamines are a class of compounds that are of significant concern to the pharmaceutical industry due to their potential carcinogenic properties.[4] The formation of this compound (IUPAC Name: 2-hydroxy-5-(1-hydroxy-2-(nitroso(4-phenylbutan-2-yl)amino)ethyl)benzamide) can occur during the synthesis, formulation, or storage of Labetalol-containing drug products if a nitrosating agent is present.[3] Understanding the mechanism of its formation is critical for developing effective control strategies to ensure patient safety.

The Chemical Mechanism of this compound Formation

The formation of this compound proceeds through the nitrosation of the secondary amine group in the Labetalol molecule. This reaction is typically acid-catalyzed and involves a nitrosating agent derived from a source of nitrite (B80452).[5]

Generation of the Nitrosating Agent

The most common source of nitrosating agents in pharmaceutical manufacturing is residual nitrites (NO₂⁻), which can be present as impurities in raw materials and excipients. In an acidic environment, nitrite ions are protonated to form nitrous acid (HNO₂).[4] Two molecules of nitrous acid can then equilibrate to form dinitrogen trioxide (N₂O₃), which is a potent nitrosating agent.[6][7]

Reaction 1: Formation of Nitrous Acid

NO₂⁻ + H⁺ ⇌ HNO₂

Reaction 2: Formation of Dinitrogen Trioxide

2 HNO₂ ⇌ N₂O₃ + H₂O

Alternatively, in the presence of a strong acid, nitrous acid can be protonated and subsequently lose a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).[4]

Reaction 3: Formation of Nitrosonium Ion

HNO₂ + H⁺ ⇌ H₂NO₂⁺

H₂NO₂⁺ → NO⁺ + H₂O

Nucleophilic Attack by Labetalol

The secondary amine in the Labetalol molecule acts as a nucleophile and attacks the electrophilic nitrogen atom of the nitrosating agent (either N₂O₃ or NO⁺).[5] This results in the formation of a protonated N-nitrosamine intermediate.

Deprotonation to Form this compound

The final step in the mechanism is the deprotonation of the intermediate by a weak base, such as water, to yield the stable this compound.

The overall reaction can be summarized as the reaction of Labetalol with a nitrosating agent, as depicted in the following diagram:

Caption: General reaction scheme for the formation of this compound.

The detailed mechanistic pathway is illustrated in the following Graphviz diagram:

Caption: Detailed mechanism of this compound formation.

Factors Influencing this compound Formation

Several factors can significantly influence the rate and extent of this compound formation.

-

pH: The nitrosation of secondary amines is highly pH-dependent. The reaction is generally favored under acidic conditions, with an optimal pH range typically between 3 and 4.[8] At very low pH, the secondary amine of Labetalol can become protonated, reducing its nucleophilicity and thereby slowing down the reaction.

-

Nitrite Concentration: The rate of formation of this compound is directly proportional to the concentration of the available nitrosating agent, which in turn depends on the initial nitrite concentration.

-

Temperature: An increase in temperature generally accelerates the rate of chemical reactions, including the formation of this compound.

-

Catalysts and Inhibitors: Certain species can catalyze or inhibit the nitrosation reaction. For example, some anions like thiocyanate (B1210189) can act as catalysts.[9] Conversely, antioxidants such as ascorbic acid (Vitamin C) and α-tocopherol can act as inhibitors by scavenging the nitrosating agents.[10]

Quantitative Data on N-Nitrosamine Formation

| Parameter | Value/Observation | Reference |

| Optimal pH for Nitrosation | 3.0 - 4.0 | [8] |

| Effect of Temperature | Rate increases with temperature | General chemical kinetics |

| Impact of Amine Basicity (pKa) | Higher pKa can lead to slower reaction rates | |

| Catalysis | Thiocyanate can accelerate the reaction | [9] |

| Inhibition | Ascorbic acid and α-tocopherol are effective inhibitors | [10] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound for use as a reference standard and a general procedure for its quantification in a drug product.

Protocol for the Synthesis of this compound Reference Standard

This protocol is adapted from general procedures for the nitrosation of secondary amines.

Materials:

-

Labetalol Hydrochloride

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl), 1 M

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Procedure:

-

Dissolve a known amount of Labetalol Hydrochloride in deionized water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in deionized water to the Labetalol solution while maintaining the temperature at 0-5 °C.

-

Acidify the reaction mixture to a pH of approximately 3-4 by the dropwise addition of 1 M HCl.

-

Stir the reaction mixture at 0-5 °C for a specified period (e.g., 1-2 hours).

-

Extract the product with dichloromethane.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with deionized water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

The product can be further purified by column chromatography if necessary.

Protocol for the Quantification of this compound in a Drug Product by LC-MS/MS

This protocol outlines a general procedure for the analysis of this compound in a solid dosage form. Method validation would be required for specific applications.

Sample Preparation:

-

Accurately weigh and crush a number of Labetalol tablets to obtain a fine powder.

-

Transfer an amount of the powder equivalent to a specific dose of Labetalol into a volumetric flask.

-

Add a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) to dissolve the sample.

-

Sonicate the sample to ensure complete dissolution.

-

Centrifuge the sample to pellet any insoluble excipients.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

LC-MS/MS Instrumentation and Conditions (Typical):

| Parameter | Typical Value |

| LC System | UPLC or HPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |

| Gradient | A suitable gradient to separate this compound from Labetalol and other matrix components |

| Flow Rate | 0.2 - 0.5 mL/min |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 1 - 10 µL |

| MS/MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| MRM Transitions | Specific precursor-to-product ion transitions for this compound and an internal standard |

| Source Parameters | Optimized for sensitivity (e.g., capillary voltage, source temperature, gas flows) |

Visualization of Workflows

The following diagrams illustrate the experimental workflow for the synthesis and analysis of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Caption: Workflow for the LC-MS/MS analysis of this compound in a drug product.

Conclusion

The formation of this compound is a chemically plausible event under specific conditions, primarily driven by the presence of nitrite impurities in an acidic environment. This technical guide has detailed the underlying chemical mechanism, highlighted the key factors influencing the reaction, and provided actionable experimental protocols for its synthesis and analysis. For drug development professionals, a thorough understanding of this formation mechanism is paramount for implementing effective risk mitigation strategies. These may include sourcing raw materials with low nitrite content, controlling the pH during manufacturing processes, and potentially incorporating inhibitors into the formulation. Continued vigilance and robust analytical monitoring are essential to ensure the safety and quality of Labetalol-containing pharmaceutical products.

References

- 1. Labetalol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound EP Impurity F | CAS No- NA [chemicea.com]

- 3. This compound | Manasa Life Sciences [manasalifesciences.com]

- 4. Ch22: Nitrosation of amines [chem.ucalgary.ca]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 8. pmda.go.jp [pmda.go.jp]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. researchgate.net [researchgate.net]

Physicochemical Properties of N-Nitroso Labetalol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitroso Labetalol is a nitrosamine (B1359907) impurity of Labetalol, a beta-blocker medication used to treat high blood pressure.[1][2] The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory agencies and manufacturers due to their potential carcinogenic properties.[3][4][5] A thorough understanding of the physicochemical properties of this compound is crucial for the development of analytical methods for its detection and quantification, as well as for implementing effective control strategies during the drug manufacturing process. This technical guide provides a comprehensive overview of the available physicochemical data for this compound, details standard experimental protocols for their determination, and outlines a logical workflow for risk assessment.

Core Physicochemical Properties

Quantitative experimental data on the physicochemical properties of this compound are not extensively available in the public domain, which is common for pharmaceutical impurities. However, some key properties have been computationally predicted. For a comparative perspective, the properties of the parent drug, Labetalol, are also included where available.

Table 1: Summary of Physicochemical Properties of this compound and Labetalol

| Property | This compound | Labetalol Hydrochloride (Parent Drug) |

| Molecular Formula | C₁₉H₂₃N₃O₄[1][6][7] | C₁₉H₂₄N₂O₃·HCl[8][9] |

| Molecular Weight | 357.41 g/mol [1] | 364.87 g/mol [9] |

| Melting Point | Data not available | Approx. 181°C (with decomposition)[8] |

| Boiling Point | Data not available | Data not available |

| Aqueous Solubility | Data not available | Sparingly soluble in water[8] |

| pKa | Data not available | Data not available |

| Partition Coefficient (logP) | XLogP3 = 3.5 (Predicted)[10] | Data not available |

Experimental Protocols for Physicochemical Property Determination

The following sections describe standard experimental methodologies that can be employed to determine the key physicochemical properties of this compound. These protocols are based on established techniques used in the pharmaceutical industry.

Melting Point Determination (Capillary Method)

The melting point of a solid is a critical indicator of its purity.[11][12][13] The capillary method is a widely accepted technique for this determination.[11][13][14]

Principle: A small, finely powdered sample of the substance is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is observed and recorded as the melting point.[12][13][14]

Apparatus:

-

Melting point apparatus with a heating block and a means for temperature control and observation.

-

Glass capillary tubes.

-

Thermometer or digital temperature probe.

Procedure:

-

A small amount of the dried this compound sample is finely powdered.

-

The powder is packed into a glass capillary tube to a height of 2-4 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and controlled rate.

-

The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded. This range is the melting point of the substance.

Aqueous Solubility Determination

Solubility is a crucial property that influences the absorption and bioavailability of a substance.[15]

Principle: A known amount of the substance is added to a specific volume of a solvent (in this case, water) at a controlled temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved substance is then determined.

Apparatus:

-

Analytical balance.

-

Vials with screw caps.

-

Constant temperature shaker or incubator.

-

Centrifuge.

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS).

Procedure:

-

An excess amount of this compound is added to a vial containing a known volume of purified water.

-

The vial is sealed and placed in a constant temperature shaker (e.g., 25°C) and agitated for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After agitation, the solution is allowed to stand to allow undissolved particles to settle.

-

The suspension is then centrifuged to separate the solid phase from the supernatant.

-

A sample of the clear supernatant is carefully removed, diluted appropriately, and analyzed using a validated analytical method (e.g., HPLC-UV) to determine the concentration of dissolved this compound.

pKa Determination

The pKa value indicates the strength of an acid or base and is critical for understanding the ionization state of a molecule at different pH values, which affects its solubility and permeability across biological membranes.[16]

Principle: The pKa can be determined by titrating a solution of the compound with a standard acid or base and monitoring the pH change. Spectrophotometric or potentiometric methods are commonly used.[17][18]

Apparatus:

-

pH meter with a calibrated electrode.

-

Automated titrator or burette.

-

Stirrer.

-

Beaker.

Procedure (Potentiometric Titration):

-

A known amount of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

-

The solution is placed in a beaker with a calibrated pH electrode and a stirrer.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the midpoint of the buffer region of the titration curve.

Partition Coefficient (logP) Determination (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.[19] The shake-flask method is the traditional and most reliable method for its determination.[20][21]

Principle: The compound is partitioned between two immiscible liquid phases, typically n-octanol and water. The concentrations of the compound in each phase at equilibrium are measured, and the logP is calculated as the logarithm of the ratio of the concentrations.[19]

Apparatus:

-

Separatory funnels or screw-capped tubes.

-

Mechanical shaker.

-

Centrifuge.

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS).

Procedure:

-

n-Octanol and water are pre-saturated with each other by mixing and allowing them to separate.

-

A known amount of this compound is dissolved in either the n-octanol or water phase.

-

The two phases are combined in a separatory funnel or tube in a defined volume ratio.

-

The mixture is shaken for a sufficient time to allow for equilibrium to be established.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of this compound in both the n-octanol and water phases is determined using a suitable analytical method.

-

The partition coefficient (P) is calculated as P = [Concentration in n-octanol] / [Concentration in water].

-

The logP is then calculated as the base-10 logarithm of P.

Risk Assessment Workflow for this compound

Given that this compound is a nitrosamine impurity, a systematic risk assessment is mandatory to ensure patient safety.[1] The following diagram illustrates a logical workflow for this process.

Caption: Risk assessment workflow for this compound impurity.

Conclusion

This technical guide has summarized the currently available physicochemical information for this compound and provided an overview of the standard experimental protocols for the determination of its key properties. While experimental data for this specific impurity are scarce, the described methodologies provide a solid foundation for researchers and drug development professionals to characterize this compound and similar impurities. The outlined risk assessment workflow further emphasizes the importance of a systematic approach to controlling nitrosamine impurities in pharmaceutical products, ensuring their quality and safety. Further research to experimentally determine the physicochemical properties of this compound is highly encouraged to refine risk assessments and control strategies.

References

- 1. This compound | Manasa Life Sciences [manasalifesciences.com]

- 2. This compound EP Impurity F | CAS No- NA [chemicea.com]

- 3. researchgate.net [researchgate.net]

- 4. lcms.cz [lcms.cz]

- 5. researchgate.net [researchgate.net]

- 6. store.usp.org [store.usp.org]

- 7. This compound | 2820170-74-7 | SynZeal [synzeal.com]

- 8. pmda.go.jp [pmda.go.jp]

- 9. This compound | CAS No- 2820170-74-7 | Simson Pharma Limited [simsonpharma.com]

- 10. 2-Hydroxy-5-(1-hydroxy-2-(nitroso(4-phenylbutan-2-yl)amino)ethyl)benzamide | C19H23N3O4 | CID 169441362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. lambdaphoto.co.uk [lambdaphoto.co.uk]

- 12. westlab.com [westlab.com]

- 13. Melting Point Test - CD Formulation [formulationbio.com]

- 14. promptpraxislabs.com [promptpraxislabs.com]

- 15. chem.ucalgary.ca [chem.ucalgary.ca]

- 16. What is pKa and how is it used in drug development? [pion-inc.com]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 20. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. encyclopedia.pub [encyclopedia.pub]

N-Nitroso Labetalol: A Comprehensive Technical Guide on Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of N-Nitroso Labetalol, a nitrosamine (B1359907) impurity of the beta-blocker Labetalol. Given the regulatory scrutiny of nitrosamine impurities in pharmaceutical products, a thorough understanding of their formation, identification, and quantification is critical for drug safety and quality control. This document outlines a representative synthesis protocol, detailed characterization methods, and the toxicological context of this compound.

Introduction to this compound

This compound is a drug substance-related impurity that can form when the secondary amine moiety of the Labetalol molecule reacts with a nitrosating agent.[1][2] Such agents can be generated from nitrite (B80452) sources (e.g., sodium nitrite) under acidic conditions.[3][4] The presence of nitrosamine impurities in pharmaceuticals is a significant concern due to their classification as probable human carcinogens.[5][6]

Chemical Identity:

| Property | Value |

| IUPAC Name | 2-hydroxy-5-[1-hydroxy-2-[nitroso(4-phenylbutan-2-yl)amino]ethyl]benzamide[7] |

| CAS Number | 2820170-74-7[8] |

| Molecular Formula | C₁₉H₂₃N₃O₄[8] |

| Molecular Weight | 357.41 g/mol [8] |

Synthesis of this compound

The synthesis of this compound involves the nitrosation of the secondary amine group in Labetalol. A general and representative laboratory-scale protocol is provided below. This protocol is based on established methods for the N-nitrosation of secondary amines and beta-blockers.[3][9][10]

Experimental Protocol: Synthesis

Materials:

-

Labetalol Hydrochloride

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl), 1 M

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

Procedure:

-

Dissolution: Dissolve Labetalol Hydrochloride (1.0 equivalent) in deionized water at room temperature with stirring.

-

Acidification: Cool the solution to 0-5 °C using an ice bath. Slowly add 1 M hydrochloric acid to the solution to ensure acidic conditions (pH 1-2).

-

Nitrosation: While maintaining the temperature at 0-5 °C, add a solution of sodium nitrite (1.5 equivalents) in deionized water dropwise to the reaction mixture over a period of 30 minutes.

-

Reaction: Stir the reaction mixture at 0-5 °C for 2-3 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Once the reaction is complete, quench the reaction by carefully adding saturated sodium bicarbonate solution until the pH is neutral (pH ~7).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel, using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to obtain the pure this compound.[4][11]

Figure 1: Experimental workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are typically employed.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Due to the restricted rotation around the N-N bond, N-nitrosamines often exist as a mixture of E and Z isomers, which can result in a doubling of signals for the protons adjacent to the nitroso group.[12][13] The spectrum of this compound is expected to be complex, showing signals corresponding to the aromatic protons, the protons of the benzamide (B126) group, and the aliphatic protons of the side chains. The presence of diastereomers in the starting Labetalol further complicates the spectrum.

-

¹³C-NMR: Similar to the ¹H-NMR, the ¹³C-NMR spectrum may also show doubled signals for the carbons near the nitroso group due to the presence of E/Z isomers.

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a common technique for the analysis of N-nitroso compounds.

-

A characteristic fragmentation pattern for N-nitrosamines is the neutral loss of the nitroso group (•NO), corresponding to a mass difference of 30 Da.[14][15][16][17][18] Other fragmentations can provide further structural information.

Infrared (IR) Spectroscopy:

-

The IR spectrum of this compound is expected to show characteristic absorption bands for the N=O and N-N stretching vibrations.

-

The N=O stretching vibration typically appears in the region of 1408-1486 cm⁻¹.[19]

-

The N-N stretching vibration is usually observed between 1052 and 1106 cm⁻¹.[19]

-

Other expected signals include O-H stretching (from the hydroxyl groups), N-H stretching (from the amide), and C=O stretching (from the amide).

Quantitative Characterization Data (Representative):

| Parameter | Method | Typical Value/Observation |

| Purity | HPLC | >95% |

| Identity | ¹H-NMR, ¹³C-NMR | Consistent with the proposed structure, may show E/Z isomerism.[12] |

| Molecular Weight Confirmation | High-Resolution Mass Spectrometry (HRMS) | Measured mass consistent with the calculated exact mass of C₁₉H₂₃N₃O₄. |

| Key IR Absorptions | FT-IR | N=O stretch: ~1450 cm⁻¹, N-N stretch: ~1100 cm⁻¹.[19] |

Biological Activity and Signaling Pathways

The primary toxicological concern with this compound, as with other N-nitrosamines, is its potential carcinogenicity.[5][6]

Mechanism of Genotoxicity

N-nitrosamines are not directly genotoxic but require metabolic activation to exert their carcinogenic effects.[5][20][21] This activation is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[1][2][7][20][21] For N-nitroso beta-blockers like N-Nitroso Propranolol (B1214883), CYP2C19 has been identified as a key enzyme in its bioactivation.[5][22][23][24]

The metabolic activation pathway involves the α-hydroxylation of the carbon atom adjacent to the nitroso group.[1] This results in an unstable intermediate that decomposes to form highly reactive electrophilic species, such as diazonium ions.[5] These electrophiles can then form covalent adducts with cellular macromolecules, most critically with DNA.[5] DNA alkylation can lead to mutations during DNA replication, initiating the process of carcinogenesis. Studies on N-nitroso derivatives of several beta-blockers have shown that they can induce DNA fragmentation and repair in both rat and human hepatocytes, indicating their genotoxic potential.[3][25]

Figure 2: Genotoxic mechanism of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, characterization, and toxicological context of this compound. The provided protocols and data serve as a valuable resource for researchers and professionals in the pharmaceutical industry. A thorough understanding of this and other nitrosamine impurities is essential for the development of robust control strategies to ensure the safety and quality of pharmaceutical products. Continuous research and the development of sensitive analytical methods are crucial for mitigating the risks associated with these potentially harmful compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Formation of the N-nitroso derivatives of six beta-adrenergic-blocking agents and their genotoxic effects in rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mitigating N-nitroso Impurities in the API Manufacturing Process [aquigenbio.com]

- 5. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. veeprho.com [veeprho.com]

- 7. Cytochrome P450 2E1 and 2A6 enzymes as major catalysts for metabolic activation of N-nitrosodialkylamines and tobacco-related nitrosamines in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Low clastogenic activity in vivo of the N-nitroso derivatives of 5 beta-adrenergic-blocking drugs proved to be potent genotoxins in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ch22: Nitrosation of amines [chem.ucalgary.ca]

- 10. US2960536A - Process for the production of nitrosamines - Google Patents [patents.google.com]

- 11. Synthesis of Nitroso Compounds: A Practical Guide - AquigenBio [aquigenbio.com]

- 12. NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Electrospray tandem mass spectrometry analysis of S- and N-nitrosopeptides: facile loss of NO and radical-induced fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. osti.gov [osti.gov]

- 16. Mass spectra of N-nitroso compounds (Technical Report) | OSTI.GOV [osti.gov]

- 17. researchgate.net [researchgate.net]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 20. academic.oup.com [academic.oup.com]

- 21. Enzyme mechanisms in the metabolism of nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. hesiglobal.org [hesiglobal.org]

- 25. researchgate.net [researchgate.net]

A Technical Guide to the Forced Degradation Studies of N-Nitroso Labetalol: Analysis and Control Strategies

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the analytical strategies and control measures related to the N-Nitroso Labetalol impurity. Given the limited direct public data on the forced degradation of this compound itself, this guide focuses on the forced degradation of the parent drug, Labetalol, as a means to understand the potential for this compound formation and the analytical methodologies crucial for its detection and quantification.

Introduction to this compound

This compound is a nitrosamine (B1359907) impurity that can potentially form during the synthesis, formulation, or storage of Labetalol, a drug used to treat high blood pressure.[1][2] It is chemically identified as (2-hydroxy-5-(1-hydroxy-2-(nitroso(4-phenylbutan-2-yl)amino)ethyl)benzamide).[1] The presence of a secondary amine in the Labetalol structure makes it susceptible to nitrosation reactions with nitrosating agents, such as nitrite (B80452), under specific conditions.[1][2] Due to the classification of many nitrosamines as probable human carcinogens, regulatory agencies have set stringent limits on their presence in pharmaceutical products, making the study and control of impurities like this compound a critical aspect of drug quality and safety.

Formation of this compound

The formation of this compound is a chemical process involving the reaction of the secondary amine group in the Labetalol molecule with a nitrosating agent. This reaction is influenced by several factors, including pH, temperature, and the presence of nitrite sources. Potential sources of nitrites in the drug manufacturing process can include excipients, water, and even degradation of the drug substance itself under certain stress conditions. Therefore, a thorough risk assessment is essential to identify and mitigate the potential for nitrosamine formation.

Forced Degradation Studies of Labetalol

Forced degradation studies are a cornerstone of drug development, providing critical insights into the stability of a drug substance and helping to identify potential degradation products, including nitrosamines. While specific degradation pathways for this compound are not extensively published, studies on Labetalol provide a framework for understanding the conditions under which such impurities might form.

Experimental Protocols for Labetalol Forced Degradation

The following table summarizes typical conditions used in the forced degradation of Labetalol, which are designed to simulate the effects of various environmental factors.

| Stress Condition | Experimental Protocol |

| Acid Hydrolysis | Treatment with 1N HCl at room temperature.[3] |

| Base Hydrolysis | Treatment with 0.1N NaOH.[3] |

| Oxidation | Exposure to 3.0% hydrogen peroxide (H₂O₂) solution.[3] |

| Thermal Degradation | Heating at 80°C for two days.[3] |

| Photolytic Degradation | Exposure to UV light. |

| Humidity | Storage at 25°C and 75% relative humidity for two days.[4] |

These studies are instrumental in developing stability-indicating analytical methods capable of separating the active pharmaceutical ingredient (API) from its degradation products.[3]

Analytical Methodologies for this compound Detection

Highly sensitive and specific analytical methods are required to detect and quantify this compound at the trace levels mandated by regulatory authorities.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the technique of choice for the analysis of nitrosamine impurities due to its high sensitivity and selectivity.[1]

Table 1: Exemplary LC-MS/MS Method Parameters for this compound Analysis

| Parameter | Description |

| LC System | ACQUITY UPLC H-Class Plus[5] |

| MS System | Xevo TQ-S Cronos[5] |

| Column | ACQUITY UPLC BEH C18[5] |

| Mobile Phase | Gradient elution with a mixture of aqueous and organic solvents (e.g., acetonitrile (B52724) and water with additives like formic acid). |

| Detection Mode | Multiple Reaction Monitoring (MRM) for high sensitivity and specificity. |

| LOQ | Method LOQ of 0.03 ppm has been reported.[5] |

High-Performance Liquid Chromatography (HPLC)

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a widely used technique for the routine quality control of Labetalol and its related substances.[6] While it may not offer the same level of sensitivity as LC-MS/MS for trace nitrosamine analysis, it is crucial for monitoring the overall purity of the drug substance.

Table 2: Typical RP-HPLC Method Parameters for Labetalol and its Impurities

| Parameter | Description |

| Column | Zorbax Eclipse Plus C-18[4] |

| Mobile Phase A | Phosphate buffer (pH 3.7)[6] |

| Mobile Phase B | Acetonitrile[6] |

| Detector | UV at 230 nm[6] |

| Flow Rate | 0.8 ml/min[6] |

Visualization of Workflows and Pathways

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies, which is a critical step in identifying potential degradation pathways and developing stability-indicating methods.

References

N-Nitroso Labetalol: A Technical Guide on Genotoxicity and Mutagenicity Assessment

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitroso Labetalol (B1674207) is a nitrosamine (B1359907) drug substance-related impurity (NDSRI) that can form in medicinal products containing the active pharmaceutical ingredient labetalol. Due to the classification of many nitrosamines as probable human carcinogens, understanding the potential genotoxicity and mutagenicity of N-Nitroso Labetalol is of paramount importance for patient safety and regulatory compliance. This technical guide provides an in-depth overview of the regulatory landscape, recommended testing protocols, and available data concerning the genotoxic and mutagenic potential of this specific NDSRI. While specific experimental data for this compound is limited in publicly accessible literature, this guide outlines the established acceptable intake limits and details the state-of-the-art methodologies for its assessment, in line with current regulatory expectations.

Introduction to this compound

This compound is a chemical impurity that shares a structural similarity with the drug substance labetalol and contains a nitrosamine functional group. The formation of such impurities is possible in the presence of secondary, tertiary, or quaternary amines and nitrite (B80452) salts under acidic conditions.[1] The presence of nitrosamine impurities in pharmaceuticals has been a significant concern for global regulatory agencies since 2018, leading to rigorous risk assessments and control strategies for all pharmaceutical products.[1][2] this compound falls under the category of NDSRIs, which are a focus of recent guidance from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4]

Regulatory Framework and Acceptable Intake Limits

Regulatory agencies have established acceptable intake (AI) limits for various nitrosamine impurities to mitigate the potential carcinogenic risk to patients. For NDSRIs where specific carcinogenicity and mutagenicity data are lacking, a Carcinogenic Potency Categorization Approach (CPCA) is often employed to assign an AI limit based on the structural features of the molecule.[3][5]

This compound has been evaluated by international regulatory bodies, and an AI limit has been established. This information is summarized in the table below.

| Impurity | Parent Drug | Potency Category (CPCA) | Acceptable Intake (AI) Limit (ng/day) | Regulatory Source |

| This compound | Labetalol | 4 | 1500 | EMA, Health Canada[5][6][7][8] |

Genotoxicity and Mutagenicity Assessment: Experimental Protocols

While specific study results for this compound are not widely published, the assessment of its genotoxic and mutagenic potential would follow well-established and enhanced protocols recommended by regulatory authorities for nitrosamines. The primary assays for this evaluation are the bacterial reverse mutation assay (Ames test) and an in vitro mammalian cell micronucleus test.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a primary tool for assessing the mutagenic potential of pharmaceutical impurities.[9][10] For nitrosamines, which often require metabolic activation to exert their mutagenic effects, enhanced testing conditions are recommended to increase the sensitivity of the assay.[4][9]

Objective: To evaluate the potential of this compound to induce gene mutations in bacterial strains.

Methodology:

-

Test Principle: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella). The test substance is evaluated for its ability to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[10]

-

Tester Strains: A typical panel includes S. typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101).[4]

-

Metabolic Activation: The assay is conducted both with and without a metabolic activation system (S9 mix). For nitrosamines, the use of S9 fractions from the livers of rodents treated with enzyme inducers (e.g., a combination of phenobarbital (B1680315) and β-naphthoflavone) is critical.[4] Enhanced protocols recommend testing with both 30% rat liver S9 and 30% hamster liver S9, as hamster liver S9 has shown increased sensitivity for some nitrosamines.[4][9]

-

Assay Procedure (Pre-incubation Method):

-

The test substance, bacterial culture, and S9 mix (or buffer for non-activation conditions) are combined in a test tube.

-

The mixture is pre-incubated for a specific duration (e.g., 30 minutes is recommended for nitrosamines) to allow for metabolic activation and interaction with the bacterial DNA.[4]

-

Molten top agar (B569324) is added to the mixture.

-

The entire mixture is poured onto the surface of a minimal glucose agar plate.

-

Plates are incubated for 48-72 hours.

-

The number of revertant colonies on each plate is counted.

-

-

Data Interpretation: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies over the negative control, and this increase is statistically significant.

In Vitro Mammalian Cell Micronucleus Assay

The in vitro micronucleus assay is used to detect both clastogenic (chromosome breaking) and aneugenic (whole chromosome loss) events.[11][12][13] It serves as a crucial follow-up to the Ames test to assess genotoxicity in mammalian cells.

Objective: To determine if this compound causes chromosomal damage in cultured mammalian cells.

Methodology:

-

Test Principle: The assay identifies micronuclei, which are small, membrane-bound DNA fragments in the cytoplasm of interphase cells. These fragments represent chromosome pieces or whole chromosomes that were not incorporated into the main nucleus during cell division.[11][14][15]

-

Cell Lines: Various mammalian cell lines can be used, such as human peripheral blood lymphocytes, TK6, or Chinese Hamster Ovary (CHO) cells.[11]

-

Metabolic Activation: Similar to the Ames test, the assay should be performed with and without an exogenous S9 metabolic activation system to account for metabolites that may be genotoxic.

-

Assay Procedure (Cytokinesis-Block Method):

-

Proliferating cell cultures are treated with this compound at various concentrations, along with positive and negative controls.

-

The treatment period varies (e.g., 3-6 hours with S9, or a longer continuous treatment without S9).

-

After treatment, the cells are washed and cultured in fresh medium containing Cytochalasin B. This agent blocks cytokinesis (the final step of cell division), resulting in binucleated cells. This ensures that only cells that have undergone one nuclear division are scored.[11][12][13]

-

Cells are harvested and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

-

At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.[13]

-

-

Data Interpretation: A significant, dose-related increase in the frequency of micronucleated cells in the treated cultures compared to the solvent control indicates a positive result for genotoxicity.

Available Toxicological Data and Inferences

As per a Material Safety Data Sheet for a related impurity, "this compound Impurity B," there is no available data for germ cell mutagenicity or carcinogenicity.[16] However, it is instructive to consider data from structurally similar compounds. For instance, N-nitroso-propranolol, another N-nitrosated beta-blocker, has been shown to be genotoxic in a variety of bacterial and mammalian test systems.[17] This suggests that other N-nitrosated beta-blockers, including this compound, have the potential to be mutagenic and genotoxic. The established AI of 1500 ng/day for this compound reflects a regulatory assessment that considers its structure to be of lower carcinogenic potency compared to more potent nitrosamines like N-nitrosodimethylamine (NDMA).

Conclusion

The assessment of this compound's genotoxic and mutagenic potential is a critical component of ensuring the safety of labetalol-containing drug products. While specific experimental data for this compound is not publicly available, a clear regulatory framework exists for its control. The established Acceptable Intake limit of 1500 ng/day is based on a structure-activity relationship assessment. Should experimental testing be required, enhanced versions of the Ames test and the in vitro micronucleus assay are the recommended methodologies. Drug development professionals must remain vigilant in their risk assessments and employ these state-of-the-art techniques to detect and control NDSRIs to ensure patient safety.

References

- 1. gmp-compliance.org [gmp-compliance.org]

- 2. fda.gov [fda.gov]

- 3. gmp-publishing.com [gmp-publishing.com]

- 4. ema.europa.eu [ema.europa.eu]

- 5. dgra.de [dgra.de]

- 6. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 7. ema.europa.eu [ema.europa.eu]

- 8. kpbma.or.kr [kpbma.or.kr]

- 9. Enhancing The Ames Test For N-nitrosamines: Key Findings From A Multi-sector Study | Lhasa Limited [lhasalimited.org]

- 10. iphasebiosci.com [iphasebiosci.com]

- 11. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 12. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The in vitro micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The In Vitro Micronucleus Assay | Springer Nature Experiments [experiments.springernature.com]

- 16. cleanchemlab.com [cleanchemlab.com]

- 17. pmda.go.jp [pmda.go.jp]

Stability of N-Nitroso Labetalol: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of N-Nitroso Labetalol, a nitrosamine (B1359907) impurity of the beta-blocker Labetalol. Given the regulatory scrutiny of nitrosamine impurities in pharmaceutical products, understanding the stability of this compound under various conditions is critical for risk assessment and the development of control strategies. This document outlines the factors influencing its stability, detailed experimental protocols for its evaluation, and a framework for data presentation.

This compound is a nitrosamine impurity that can form during the synthesis or degradation of Labetalol, particularly when its secondary amine moiety reacts with a nitrosating agent under acidic conditions.[1] As a nitrosamine drug substance-related impurity (NDSRI), it is a subject of regulatory concern due to the potential carcinogenicity of this class of compounds.[2][3][4][5] The U.S. FDA has placed this compound in Potency Category 4, with an acceptable intake limit of 1500 ng/day.[1][6][7][8]

Factors Influencing the Stability of this compound

The stability of this compound, like other nitrosamines, is influenced by several environmental factors. These include pH, temperature, and light. Understanding the impact of these factors is essential for predicting its formation and degradation in both the drug substance and the final drug product.

pH

The formation of nitrosamines is often favored in acidic conditions where nitrite (B80452) salts can form nitrous acid, a key nitrosating agent.[9] Conversely, the stability of the formed nitrosamine can also be pH-dependent. While specific data for this compound is not publicly available, studies on other nitrosamines suggest that both highly acidic and alkaline conditions can promote degradation.

Temperature

Elevated temperatures can accelerate the degradation of this compound. Thermal degradation studies are a key component of forced degradation testing to understand the impurity profile that may develop under various storage conditions.

Light

Photostability is another critical parameter. Exposure to light, particularly UV radiation, can lead to the degradation of nitrosamines. A study on the parent drug, Labetalol, found it to be photolabile, especially in alkaline solutions.[10] This suggests that this compound may also be susceptible to photodegradation.

Data on this compound Stability

While specific quantitative stability data for this compound from peer-reviewed literature is scarce, the following tables illustrate how such data should be structured and presented following forced degradation studies. These tables provide a template for researchers to populate with their own experimental findings.

Table 1: Stability of this compound under Thermal Stress

| Temperature (°C) | Time (hours) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | Degradation (%) | Major Degradants Formed |

| 60 | 24 | Data | Data | Data | Data |

| 60 | 48 | Data | Data | Data | Data |

| 80 | 24 | Data | Data | Data | Data |

| 80 | 48 | Data | Data | Data | Data |

Table 2: Stability of this compound under Different pH Conditions

| pH | Temperature (°C) | Time (hours) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | Degradation (%) | Major Degradants Formed |

| 2.0 | 40 | 24 | Data | Data | Data | Data |

| 7.0 | 40 | 24 | Data | Data | Data | Data |

| 9.0 | 40 | 24 | Data | Data | Data | Data |

Table 3: Photostability of this compound

| Light Source (Intensity) | Time (hours) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | Degradation (%) | Major Degradants Formed |

| UV-A (e.g., 1.2 W/m²) | 24 | Data | Data | Data | Data |

| UV-B (e.g., 1.2 W/m²) | 24 | Data | Data | Data | Data |

| Xenon Lamp | 24 | Data | Data | Data | Data |

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible stability data. The following section outlines a comprehensive approach to conducting forced degradation studies for this compound.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of analytical methods.[11]

Objective: To evaluate the stability of this compound under various stress conditions, including acid, base, oxidation, heat, and light.

Materials:

-

This compound reference standard

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Phosphate buffer

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector

-

Photostability chamber

-

Oven/Incubator

-

pH meter

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 100 µg/mL).

-

Acid Hydrolysis:

-

Mix an aliquot of the stock solution with 0.1 M HCl.

-

Incubate the solution at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Neutralize the solution with an equivalent amount of 0.1 M NaOH.

-

Dilute to a suitable concentration for HPLC analysis.

-

-

Base Hydrolysis:

-

Mix an aliquot of the stock solution with 0.1 M NaOH.

-

Incubate the solution at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Neutralize the solution with an equivalent amount of 0.1 M HCl.

-

Dilute to a suitable concentration for HPLC analysis.

-

-

Oxidative Degradation:

-

Mix an aliquot of the stock solution with a solution of 3% H₂O₂.

-

Keep the solution at room temperature for a defined period (e.g., 24 hours).

-

Dilute to a suitable concentration for HPLC analysis.

-

-

Thermal Degradation:

-

Place a solid sample of this compound and a solution of the compound in an oven at a high temperature (e.g., 80 °C) for a defined period (e.g., 48 hours).

-

After the specified time, dissolve the solid sample and dilute both samples to a suitable concentration for HPLC analysis.

-

-

Photostability Testing:

-

Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be kept in the dark under the same conditions.

-

After exposure, prepare solutions of appropriate concentration for HPLC analysis.

-

-

Analysis:

-

Analyze all stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method.

-

The method should be capable of separating this compound from its degradation products.

-

Quantify the amount of this compound remaining and calculate the percentage of degradation.

-

Characterize any significant degradation products using techniques like LC-MS/MS or NMR.

-

Visualizing Stability Testing and Influencing Factors

The following diagrams, created using the DOT language for Graphviz, illustrate the workflow of a typical forced degradation study and the key factors influencing the stability of this compound.

Caption: Workflow for a forced degradation study of this compound.

Caption: Key factors influencing the stability of this compound.

Conclusion

A thorough understanding of the stability of this compound is paramount for ensuring the safety and quality of Labetalol-containing drug products. While specific public data on its degradation kinetics is limited, this guide provides a robust framework for conducting the necessary stability studies. By following the outlined experimental protocols and systematically presenting the data, researchers and drug development professionals can effectively assess the risks associated with this impurity and develop appropriate control strategies to meet regulatory expectations. Further research into the specific degradation pathways and kinetics of this compound is encouraged to enhance the collective understanding of this critical quality attribute.

References

- 1. This compound | Manasa Life Sciences [manasalifesciences.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Nitrosamine Impurities in Pharmaceuticals: An Empirical Review of their Detection, Mechanisms, and Regulatory Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jpsbr.org [jpsbr.org]

- 6. medicinesforeurope.com [medicinesforeurope.com]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 8. darwinconsultings.com [darwinconsultings.com]

- 9. fda.gov [fda.gov]

- 10. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medcraveonline.com [medcraveonline.com]

Profiling N-Nitroso Labetalol Impurities in Labetalol Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the profiling of N-Nitroso Labetalol (B1674207), a potential genotoxic impurity in labetalol drug products. The guide covers the formation, regulatory context, analytical methodologies for detection and quantification, and the toxicological pathways of this nitrosamine (B1359907) impurity.

Introduction to N-Nitroso Labetalol

This compound is a nitrosamine impurity that can form from the nitrosation of the secondary amine functional group in the labetalol molecule.[1] Labetalol is a widely used beta-blocker for the treatment of hypertension.[2] The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory agencies and manufacturers due to their classification as probable human carcinogens.[3]

Chemical Structure:

-

IUPAC Name: 2-hydroxy-5-(1-hydroxy-2-(nitroso(4-phenylbutan-2-yl)amino)ethyl)benzamide[4]

-

Molecular Formula: C₁₉H₂₃N₃O₄[4]

-

Molecular Weight: 357.4 g/mol [4]

Formation of this compound

The formation of this compound is a chemical reaction between the secondary amine in the labetalol molecule and a nitrosating agent. This can occur during the synthesis of the active pharmaceutical ingredient (API), the manufacturing of the final drug product, or during storage.[5]

Key factors that can lead to the formation of this compound include:

-

Presence of Nitrites: Residual nitrites from starting materials or excipients can act as nitrosating agents.

-

Acidic Conditions: An acidic environment can facilitate the formation of nitrous acid from nitrites, which is a potent nitrosating agent.

-

Degradation: Forced degradation studies on labetalol under acidic, basic, oxidative, and thermal stress conditions have shown the potential for impurity formation.[6][7] While not always specifically identifying this compound, these conditions are conducive to its formation.

The general mechanism for the formation of nitrosamines involves the reaction of a secondary amine with a nitrosating agent, as depicted in the diagram below.

Regulatory Framework and Acceptable Intake Limits

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict limits for nitrosamine impurities in pharmaceutical products. These limits are based on the potential carcinogenic risk to patients. The acceptable intake (AI) limit for a specific nitrosamine is determined based on its carcinogenic potency.

| Impurity | Regulatory Body | Acceptable Intake (AI) Limit |

| This compound | FDA | 1500 ng/day |

Analytical Methodologies for Profiling this compound

The primary analytical technique for the detection and quantification of this compound at trace levels is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers the high sensitivity and specificity required to meet stringent regulatory limits.

Experimental Protocol: LC-MS/MS Analysis

This section outlines a typical experimental protocol for the analysis of this compound in labetalol tablets.

4.1.1. Sample Preparation

-

Weigh and finely powder a representative number of labetalol tablets.

-

Accurately weigh a portion of the powdered tablets equivalent to a single dose into a centrifuge tube.

-

Add a suitable extraction solvent (e.g., methanol (B129727) or a mixture of methanol and water).

-

Vortex the mixture for 5-10 minutes to ensure thorough mixing.

-

Sonicate the mixture for 15-20 minutes to facilitate the extraction of this compound.

-

Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pelletize excipients.

-

Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.

4.1.2. Chromatographic Conditions

| Parameter | Condition |

| LC System | UHPLC System |

| Column | Reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Methanol or Acetonitrile |

| Gradient | Optimized for separation of this compound from the labetalol API and other matrix components |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 - 10 µL |

4.1.3. Mass Spectrometry Conditions

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization Positive (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | m/z 358.4 [M+H]⁺ |

| Product Ions (Q3) | To be determined empirically, but likely fragments would include ions corresponding to the loss of the nitroso group and fragmentation of the side chain. Based on the fragmentation of labetalol (product ion m/z 162), a potential product ion for this compound could be around m/z 191. |

| Collision Energy | Optimized for each MRM transition |

| Source Temperature | 400 - 550°C |

| Gas Flow Rates | Optimized for the specific instrument |

Method Performance and Quantitative Data

The performance of an analytical method for this compound is evaluated based on several parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The following table summarizes typical performance data for the analysis of this compound and other nitrosamines.

| Parameter | This compound | Other Nitrosamines (Representative Range) |

| Linearity Range | 0.003 to 1.5 ppm | 0.1 to 20 ng/mL |

| Correlation Coefficient (r²) | >0.99 | >0.99 |

| LOD | 0.003 ppm (instrumental) | 0.01 - 0.1 ng/mL |

| LOQ | 0.03 ppm (method) | 0.05 - 0.5 ng/mL |

| Recovery | 70 - 120% | 80 - 120% |

| Precision (%RSD) | <15% | <15% |

Genotoxicity of this compound

While specific genotoxicity data for this compound is not widely available, the mechanism of action for this class of compounds is well-understood. Nitrosamines are known to be pro-mutagens, requiring metabolic activation to exert their genotoxic effects. This activation is primarily carried out by cytochrome P450 (CYP) enzymes in the liver.

The proposed genotoxicity pathway for this compound, based on studies of similar compounds like N-nitroso propranolol, is as follows:

-

Metabolic Activation: this compound is metabolized by CYP enzymes (e.g., CYP2C19) via α-hydroxylation.

-

Formation of Unstable Intermediate: This hydroxylation leads to the formation of an unstable α-hydroxy-nitrosamine.

-

Generation of a Diazonium Ion: The unstable intermediate spontaneously decomposes to form a highly reactive diazonium ion.

-

DNA Adduct Formation: The diazonium ion can then alkylate DNA bases (e.g., guanine), leading to the formation of DNA adducts.

-

Genetic Mutations: These DNA adducts can cause mispairing during DNA replication, resulting in genetic mutations and potentially initiating carcinogenesis.

Risk Mitigation and Control Strategies

To control the levels of this compound in labetalol products, a comprehensive risk-based approach is necessary. This includes:

-

Risk Assessment: A thorough evaluation of the manufacturing process of both the API and the drug product to identify potential sources of nitrites and conditions that could lead to nitrosamine formation.

-

Raw Material Control: Sourcing of high-quality raw materials and excipients with low levels of residual nitrites.

-

Process Optimization: Modifying the manufacturing process to avoid conditions that favor nitrosation (e.g., controlling pH, temperature, and the use of certain reagents).

-

Analytical Testing: Routine testing of the API and finished product using a validated, sensitive analytical method to ensure compliance with regulatory limits.

-

Stability Studies: Performing stability studies under various conditions to monitor for the formation of this compound over the shelf-life of the product.

Conclusion

The profiling of this compound in labetalol products is a critical aspect of ensuring patient safety and regulatory compliance. This technical guide has provided a comprehensive overview of the key considerations for researchers, scientists, and drug development professionals, including the formation, analysis, and toxicological assessment of this impurity. A proactive and science-based approach to risk assessment and control is essential for managing the presence of this compound in labetalol products.

References

- 1. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound EP Impurity F | CAS No- NA [chemicea.com]

- 3. orbi.uliege.be [orbi.uliege.be]

- 4. GSRS [precision.fda.gov]

- 5. NNitrosamine formation in pharmaceutical drug products: Development and validation of a biased, conservative, predictive model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. waters.com [waters.com]

- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

Synthesis of N-Nitroso Labetalol: A Technical Guide for Reference Standard Preparation

For Research and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the N-Nitroso Labetalol (B1674207) reference standard. N-Nitroso Labetalol is a critical nitrosamine (B1359907) impurity that can form during the manufacturing or storage of Labetalol, a widely used medication for hypertension.[1][2] Due to the potential carcinogenic nature of nitrosamine impurities, regulatory agencies require strict monitoring and control, making the availability of a well-characterized reference standard essential for analytical method development, validation, and quality control.[3][4]

This document details a representative synthetic protocol, summarizes key chemical and regulatory data, and provides a visual workflow for the synthesis process.

Chemical and Physical Data

This compound is the N-nitroso derivative of the secondary amine present in the Labetalol molecule.[5] Its formation is a significant concern, and it is classified by the U.S. Food and Drug Administration (FDA) under the Carcinogenic Potency Categorization Approach (CPCA) Potency Category 4 for Nitrosamine Drug Substance-Related Impurities (NDSRIs).[1][5]

| Parameter | Value | Source(s) |

| IUPAC Name | 2-Hydroxy-5-(1-hydroxy-2-(nitroso(4-phenylbutan-2-yl)amino)ethyl)benzamide | [5] |

| CAS Number | 2820170-74-7 | [1][6] |

| Molecular Formula | C₁₉H₂₃N₃O₄ | [1][7] |

| Molecular Weight | 357.41 g/mol | [1] |

| Appearance | (Expected) Yellowish oil or solid | General knowledge of N-nitroso compounds |

| Purity (Typical) | >95% | [1] |

| Regulatory Limit | Acceptable Intake (AI): 1500 ng/day | [1][5] |

Synthesis Pathway Overview

The synthesis of this compound is achieved through the N-nitrosation of its parent drug, Labetalol. This reaction involves the introduction of a nitroso group (-N=O) onto the secondary amine of the Labetalol side chain. The most common and direct method utilizes a nitrosating agent, typically generated in situ from sodium nitrite (B80452) under acidic conditions.[3][8][9]

Caption: Synthetic workflow for this compound via nitrosation of the Labetalol precursor.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound. This procedure is based on established chemical principles for the N-nitrosation of secondary amines in pharmaceuticals.[8][10] Laboratories should conduct their own risk assessments and optimization.

Materials and Reagents:

-

Labetalol Hydrochloride

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl), 1M

-

Dichloromethane (B109758) (DCM) or Ethyl Acetate (B1210297)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Deionized Water

-

Silica (B1680970) Gel for column chromatography

-

Solvents for chromatography (e.g., Hexane (B92381)/Ethyl Acetate or DCM/Methanol (B129727) gradient)

Procedure:

-

Dissolution of Labetalol: In a round-bottom flask equipped with a magnetic stirrer, dissolve Labetalol HCl (1.0 equivalent) in a 1:1 mixture of deionized water and 1M HCl. Ensure complete dissolution.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring. Maintaining a low temperature is crucial to prevent the decomposition of nitrous acid and minimize side reactions.

-

Preparation of Nitrosating Agent: In a separate beaker, prepare a solution of sodium nitrite (1.1 to 1.5 equivalents) in a minimal amount of cold deionized water.

-

Nitrosation Reaction: Add the sodium nitrite solution dropwise to the cold, stirred Labetalol solution over 15-30 minutes. Monitor the addition rate carefully to keep the internal temperature below 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography (LC) to check for the consumption of the starting material.

-

Quenching and Neutralization: Once the reaction is deemed complete, carefully quench any excess nitrous acid by adding a small amount of sulfamic acid or urea, if necessary. Slowly add saturated sodium bicarbonate solution to neutralize the acid until the pH of the aqueous phase is approximately 7-8.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with deionized water and then with brine to remove any remaining inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: Purify the crude product using flash column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexane or methanol in dichloromethane) should be determined by prior TLC analysis to effectively separate the product from unreacted labetalol and other impurities.

-

Final Product: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure to yield this compound as a purified solid or oil.

Characterization and Data

The identity and purity of the synthesized this compound reference standard must be confirmed through rigorous analytical testing. Commercial providers of this standard typically supply a comprehensive Certificate of Analysis including the following data.[5]

| Analysis Technique | Expected Outcome |

| HPLC/UPLC | Determination of purity and identification of any related impurities. |

| LC-MS/MS | Confirmation of the molecular weight (m/z [M+H]⁺ ≈ 358.4) and structural fragmentation pattern. |

| ¹H NMR | Provides structural confirmation by showing characteristic proton signals. The presence of rotamers due to the N-N=O bond is expected, which may lead to signal broadening or duplication. |

| FT-IR | Identification of key functional groups, including O-H, N-H (amide), C=O (amide), and the characteristic N=O stretching vibration. |

| Potency/QNMR | Quantitative NMR can be used for the accurate determination of the standard's concentration for use in quantitative analytical methods. |

References

- 1. This compound | Manasa Life Sciences [manasalifesciences.com]

- 2. This compound EP Impurity F | CAS No- NA [chemicea.com]

- 3. fda.gov [fda.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. veeprho.com [veeprho.com]

- 6. This compound | 2820170-74-7 | SynZeal [synzeal.com]

- 7. GSRS [precision.fda.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. jchr.org [jchr.org]

An In-depth Technical Guide to the Toxicological Risk Assessment of N-Nitroso Labetalol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The presence of nitrosamine (B1359907) impurities in pharmaceutical products has become a significant concern for regulatory bodies and manufacturers worldwide. These compounds, often formed during the synthesis or storage of drug substances, are classified as probable human carcinogens. N-Nitroso Labetalol, a nitrosamine derivative of the beta-blocker Labetalol, is a Nitrosamine Drug-Substance Related Impurity (NDSRI) that requires rigorous toxicological risk assessment to ensure patient safety.

This technical guide provides a comprehensive overview of the toxicological risk assessment of this compound, summarizing key data, outlining experimental methodologies, and illustrating relevant pathways and workflows. The information presented is intended to support researchers, scientists, and drug development professionals in understanding and managing the risks associated with this impurity.

This compound is formed from the nitrosation of the secondary amine moiety in the Labetalol molecule.[1][2] Its chemical identity is provided in Table 1.

| Identifier | Value |

| Chemical Name | 2-hydroxy-5-(1-hydroxy-2-(nitroso(4-phenylbutan-2-yl)amino)ethyl)benzamide |

| CAS Number | 2820170-74-7 |

| Molecular Formula | C19H23N3O4 |

| Molecular Weight | 357.41 g/mol |

| Table 1: Chemical Identification of this compound [1] |

Regulatory Framework and Acceptable Intake

Regulatory agencies, including the U.S. Food and Drug Administration (FDA), have established frameworks for controlling nitrosamine impurities in drug products.[3] For novel nitrosamines like this compound, where compound-specific carcinogenicity data is often lacking, the FDA employs a Carcinogenic Potency Categorization Approach (CPCA).[4][5][6]

The CPCA utilizes structure-activity relationships to place nitrosamines into one of five potency categories, each with a corresponding acceptable intake (AI) limit.[5] this compound has been assessed using this approach.

| Parameter | Value | Regulatory Body |

| Potency Category | 4 | FDA, Health Sciences Authority (Singapore) |

| Acceptable Intake (AI) Limit | 1500 ng/day | FDA, Health Sciences Authority (Singapore) |

| Table 2: Regulatory Classification and Acceptable Intake Limit for this compound [1][7][8][9][10] |

The AI limit of 1500 ng/day represents the maximum acceptable daily exposure to this compound, balancing the potential carcinogenic risk with the clinical benefits of the Labetalol medication.

Toxicological Data

Direct experimental toxicological data for this compound is not extensively available in the public domain. The risk assessment largely relies on the CPCA and data from surrogate or structurally related nitrosamines.

Mutagenicity

Carcinogenicity

N-nitrosamines as a class are considered probable human carcinogens.[15][16][17] The carcinogenic potential of many nitrosamines has been demonstrated in animal studies.[16] The CPCA places this compound in a lower potency category, suggesting a reduced carcinogenic risk compared to more potent nitrosamines like N-nitrosodimethylamine (NDMA).[5] The introduction of steric hindrance at the carbon alpha to the N-nitrosamine moiety, as seen in the structure of this compound, is known to significantly reduce carcinogenic potency.[18]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly documented. However, standard methodologies would be employed for such an evaluation.

In Vitro Mutagenicity: Bacterial Reverse Mutation Assay (Ames Test)

Objective: To assess the potential of this compound to induce gene mutations in bacteria.

Methodology:

-

Test Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) are used. These strains are selected to detect different types of mutations (frameshift and base-pair substitutions).

-

Metabolic Activation: The assay is conducted with and without an exogenous metabolic activation system, typically a liver homogenate fraction (S9) from Aroclor 1254-induced rats or hamsters, to mimic mammalian metabolism. Hamster liver S9 has been shown to be more effective for some nitrosamines.[11][13]

-

Procedure:

-